Cas no 221276-16-0 (3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde)
3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-chloro-1-methyl-1H-Pyrazole-5-carboxaldehyde
- 3-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBALDEHYDE
- AT33921
- DB-217996
- EN300-2492755
- CHEMBL2287217
- SCHEMBL2520789
- 221276-16-0
- Z1255429783
- 5-CHLORO-2-METHYLPYRAZOLE-3-CARBALDEHYDE
- starbld0039619
- 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde
-
- MDL: MFCD16619789
- Inchi: 1S/C5H5ClN2O/c1-8-4(3-9)2-5(6)7-8/h2-3H,1H3
- InChI Key: FXOGXCXWXNBDKJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=O)N(C)N=1
Computed Properties
- Exact Mass: 144.0090405g/mol
- Monoisotopic Mass: 144.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 34.9Ų
3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2492755-1g |
3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde |
221276-16-0 | 95% | 1g |
$986.0 | 2023-09-15 | |
| Enamine | EN300-2492755-5g |
3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde |
221276-16-0 | 95% | 5g |
$2858.0 | 2023-09-15 | |
| Enamine | EN300-2492755-10g |
3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde |
221276-16-0 | 95% | 10g |
$4236.0 | 2023-09-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4017-100MG |
3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde |
221276-16-0 | 95% | 100MG |
¥ 1,920.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4017-250MG |
3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde |
221276-16-0 | 95% | 250MG |
¥ 3,075.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4017-500MG |
3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde |
221276-16-0 | 95% | 500MG |
¥ 5,121.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4017-1G |
3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde |
221276-16-0 | 95% | 1g |
¥ 7,682.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4017-5G |
3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde |
221276-16-0 | 95% | 5g |
¥ 23,047.00 | 2023-04-03 | |
| Enamine | EN300-2492755-0.05g |
3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde |
221276-16-0 | 95% | 0.05g |
$229.0 | 2024-06-19 | |
| Enamine | EN300-2492755-0.1g |
3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde |
221276-16-0 | 95% | 0.1g |
$342.0 | 2024-06-19 |
3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde Suppliers
3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde
Introduction to 3-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde (CAS No. 221276-16-0)
3-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde (CAS No. 221276-16-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and chemical biology. This compound, characterized by its unique structural features, has been the subject of numerous studies due to its potential applications in drug discovery and development. The molecule's structure consists of a pyrazole ring with a chloro and methyl substituent, along with an aldehyde functional group, making it a valuable building block for the synthesis of more complex molecules.
The chemical structure of 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde can be represented as follows: C6H6ClNO. The presence of the aldehyde group imparts reactivity, enabling it to participate in various chemical reactions such as condensations, reductions, and oxidations. This reactivity is crucial for its use in synthetic routes to create novel compounds with diverse biological activities.
In recent years, 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde has been extensively studied for its potential as a lead compound in the development of new pharmaceuticals. One notable area of research is its application in the synthesis of anti-inflammatory agents. Studies have shown that derivatives of this compound exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases such as arthritis and asthma.
Beyond anti-inflammatory applications, 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde has also been explored for its antimicrobial properties. Research has demonstrated that certain derivatives of this compound possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding is particularly significant given the growing concern over antibiotic resistance, and it highlights the potential of this compound as a source for new antimicrobial agents.
In the realm of cancer research, 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde has shown promise as a scaffold for the development of anticancer drugs. Studies have identified several derivatives that exhibit selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action for these derivatives is not yet fully understood but is believed to involve disruption of cellular processes such as DNA replication and protein synthesis.
The versatility of 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde extends to its use in the development of imaging agents. Researchers have synthesized fluorescent derivatives of this compound that can be used to visualize specific biological processes in living cells and tissues. These imaging agents have applications in both basic research and clinical diagnostics, providing valuable insights into cellular dynamics and disease progression.
In addition to its pharmaceutical applications, 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde has also found use in the agricultural sector. Derivatives of this compound have been developed as herbicides and fungicides, offering new solutions for crop protection. These compounds are designed to be environmentally friendly and effective against a wide range of plant pathogens.
The synthesis of 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde can be achieved through various methods, including multistep reactions involving pyrazole ring formation and functional group introduction. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for large-scale applications.
In conclusion, 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde (CAS No. 221276-16-0) is a multifaceted organic compound with a wide range of potential applications in medicinal chemistry, chemical biology, and agriculture. Its unique structural features and reactivity make it an attractive starting material for the synthesis of novel compounds with diverse biological activities. Ongoing research continues to uncover new possibilities for this compound, solidifying its importance in the scientific community.
221276-16-0 (3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde) Related Products
- 1785079-58-4(5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde)
- 51500-32-4(3-chloro-1,5-dimethyl-pyrazole)
- 27258-33-9(1-Methyl-1H-pyrazole-5-carbaldehyde)
- 173841-83-3(1H-Pyrazole-5-carbonyl chloride, 3-chloro-1-methyl- (9CI))
- 173841-02-6(3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)